Evidence 1: Phenylethanolamine Acts as a β-Adrenergic Antagonist (IA = 0), in Contrast to Agonist Analogs
Phenylethanolamine, which lacks a phenolic hydroxyl group, acts as an antagonist at β-adrenergic receptors with an Intrinsic Activity (IA) of 0, in direct contrast to its hydroxylated analogs like octopamine which function as agonists [1].
| Evidence Dimension | Intrinsic Activity (IA) at β-adrenergic receptor |
|---|---|
| Target Compound Data | IA = 0 (Antagonist) |
| Comparator Or Baseline | Hydroxylated analogs (e.g., octopamine) act as agonists (IA > 0) |
| Quantified Difference | IA is 0 vs. >0 for agonists |
| Conditions | Analysis of 41 β-agonists and antagonists; β-adrenergic receptor-coupled adenylate cyclase assay |
Why This Matters
This confirms the compound's unique role as a redox-inactive antagonist scaffold, which is essential for designing and studying β-blockers rather than β-agonists.
- [1] Wong, A., Hwang, S. M., Cheng, H. Y., & Crooke, S. T. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Molecular Pharmacology, 31(4), 368-376. View Source
